molecular formula C19H13Cl2N5OS B2874797 N-(3,4-dichlorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894036-87-4

N-(3,4-dichlorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No. B2874797
CAS RN: 894036-87-4
M. Wt: 430.31
InChI Key: ICXMWUBHENLHPR-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H13Cl2N5OS and its molecular weight is 430.31. The purity is usually 95%.
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Scientific Research Applications

Preparation and Potential Applications

  • Antiasthma Agents : A study detailed the synthesis of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, which were found to inhibit mediator release in the human basophil histamine release assay, indicating potential as antiasthma agents. These compounds were prepared through a multi-step synthesis process, highlighting their medicinal chemistry applications in asthma management (Medwid et al., 1990).

  • Antibacterial Activity : Another research explored the antibacterial efficacy of 6-amino-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-ones. These compounds were synthesized through the intermolecular condensation of various chloroacetamides and triazoles, showing good activities against multiple bacterial strains, including Staphylococcus epidermidis and Escherichia coli (Almajan et al., 2010).

  • Antiviral Activity Against Hepatitis-A Virus : Research into triazolo[4,3-b]pyridazine derivatives uncovered that some prepared compounds exhibited promising antiviral activity against the hepatitis-A virus. This indicates the potential of these compounds in developing antiviral therapies (Shamroukh & Ali, 2008).

  • Antimicrobial and Antioxidant Activities : Studies on pyridine and fused pyridine derivatives from hydrazinyl-pyridine-carbonitrile demonstrated their applications in antimicrobial and antioxidant activities. These compounds, upon various treatments, yielded triazolopyridine derivatives with moderate to good binding energies towards specific proteins, showing their potential in drug development for various diseases (Flefel et al., 2018).

  • Antimalarial Effects : A synthesis process led to the creation of 2-(3,4-dichloroanilino)-7-[[[(dialkylamino)alkyl]amino]]-5-methyl-s-triazolo[1,5-a]pyrimidines, which showed significant antimalarial activity against P. berghei in mice, highlighting the therapeutic potential of these compounds in malaria treatment (Werbel, Elslager, & Chu, 1973).

  • Insecticidal Activity : Research into new heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, identified compounds that could serve as potential insecticides. This demonstrates the broader applications of such chemical compounds beyond traditional medicinal uses (Fadda et al., 2017).

properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N5OS/c20-14-7-6-13(10-15(14)21)22-18(27)11-28-19-24-23-17-9-8-16(25-26(17)19)12-4-2-1-3-5-12/h1-10H,11H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXMWUBHENLHPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC(=C(C=C4)Cl)Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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